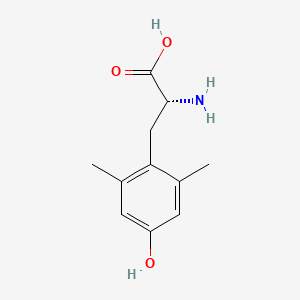

2,6-Dimethyl-D-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNDLIKCFHLFKO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@H](C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555897 | |

| Record name | 2,6-Dimethyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136771-16-9 | |

| Record name | 2,6-Dimethyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Derivatization of (S)-2',6'-Dimethyltyrosine: A Cornerstone for Advanced Drug Design

Abstract

(S)-2',6'-dimethyltyrosine (Dmt) is a sterically hindered, non-proteinogenic amino acid that has emerged as a critical building block in modern medicinal chemistry. Its incorporation into peptides, particularly those targeting opioid receptors, has been shown to significantly enhance potency, selectivity, and metabolic stability. The strategic placement of two methyl groups on the phenolic ring of tyrosine introduces conformational constraints that profoundly influence peptide backbone structure and receptor-ligand interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing (S)-2',6'-dimethyltyrosine and its key derivatives. We will delve into the mechanistic rationale behind various synthetic approaches, offer detailed, field-proven experimental protocols, and explore the structure-activity relationships that underscore the importance of this unique amino acid in contemporary drug discovery.

The Significance of Steric Hindrance: Why 2',6'-Dimethyltyrosine?

The introduction of unnatural amino acids is a powerful strategy to modulate the pharmacological properties of peptides, moving them from transient biological messengers to viable therapeutic candidates.[1][2] (S)-2',6'-dimethyltyrosine, in particular, has garnered significant attention for its ability to overcome many of the inherent limitations of natural peptide ligands.[3][4]

The two methyl groups flanking the hydroxyl group on the tyrosine ring exert a significant steric effect, which leads to several advantageous properties:

-

Conformational Rigidity: The bulky methyl groups restrict the rotational freedom around the chi (χ) angles of the amino acid side chain. This pre-organization of the side chain can lead to a more favorable binding entropy upon interaction with a receptor.[5][6]

-

Enhanced Receptor Affinity and Selectivity: The constrained conformation often results in a better "fit" within the binding pocket of a target receptor, leading to increased affinity and, in many cases, improved selectivity for a specific receptor subtype.[4][7] This is particularly well-documented for opioid receptors, where Dmt-containing peptides often exhibit superior potency.[7]

-

Increased Metabolic Stability: The steric hindrance provided by the methyl groups can shield the peptide backbone from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide drug.

The profound impact of Dmt is exemplified in the development of potent and selective opioid receptor modulators. The replacement of the N-terminal tyrosine with Dmt in various opioid peptides has been a key strategy in the design of novel analgesics with improved side-effect profiles.[8]

Core Synthetic Strategies for (S)-2',6'-Dimethyltyrosine

The asymmetric synthesis of (S)-2',6'-dimethyltyrosine presents a significant challenge due to the steric hindrance around the benzylic position. Several innovative methods have been developed to overcome this hurdle, each with its own set of advantages and limitations. This section will provide a detailed examination of three prominent and effective strategies.

Asymmetric Alkylation of a Chiral Nickel(II) Complex of a Glycine Schiff Base

This classical yet robust method relies on the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent. The use of a Ni(II) complex of a Schiff base derived from glycine and a chiral amine provides a rigid framework that effectively controls the facial selectivity of the incoming electrophile.[9][10][11]

Causality Behind Experimental Choices:

-

The Ni(II) Complex: The planar geometry of the Ni(II) complex locks the conformation of the glycine Schiff base, exposing one face of the enolate to alkylation while shielding the other.

-

The Chiral Auxiliary: Chiral auxiliaries such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB) are commonly employed. The bulky nature and defined stereochemistry of the auxiliary create a chiral environment that dictates the stereochemical outcome of the alkylation.[9]

-

The Electrophile: A key precursor for this synthesis is a reactive benzyl bromide derivative, 4'-benzyloxy-2',6'-dimethylbenzyl bromide. The benzyloxy group serves as a protected form of the phenolic hydroxyl group of tyrosine.

Experimental Protocol: Asymmetric Synthesis via Ni(II) Complex

Step 1: Synthesis of 4'-Benzyloxy-2',6'-dimethylbenzyl bromide

A reliable method for the synthesis of this key electrophile is crucial. While various methods exist, a common approach involves the bromination of the corresponding benzyl alcohol.[12]

-

Materials: 4-Benzyloxy-2,6-dimethylbenzyl alcohol, N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-benzyloxy-2,6-dimethylbenzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-benzyloxy-2',6'-dimethylbenzyl bromide.

-

Step 2: Asymmetric Alkylation

-

Materials: Ni(II) complex of the Schiff base of glycine and (S)-o-[N-(N-benzylprolyl)amino]benzophenone, 4'-Benzyloxy-2',6'-dimethylbenzyl bromide, Potassium hydroxide (powdered), Acetonitrile, Toluene.

-

Procedure:

-

To a stirred suspension of the Ni(II) complex (1.0 eq) in a mixture of acetonitrile and toluene, add powdered potassium hydroxide (10 eq).

-

Add a solution of 4'-benzyloxy-2',6'-dimethylbenzyl bromide (1.5 eq) in acetonitrile.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, filter the mixture and wash the solid with DCM.

-

Concentrate the filtrate under reduced pressure.

-

The crude product, the diastereomeric Ni(II) complex of the alkylated glycine, can be purified by column chromatography.

-

Step 3: Hydrolysis and Deprotection

-

Materials: Diastereomerically pure Ni(II) complex, 6N Hydrochloric acid, Dowex 50WX8 resin.

-

Procedure:

-

Suspend the purified Ni(II) complex in 6N HCl and heat at reflux for 6-8 hours.

-

Cool the reaction mixture and filter to remove the chiral auxiliary.

-

Concentrate the filtrate, redissolve in water, and apply to a Dowex 50WX8 ion-exchange column (H⁺ form).

-

Wash the column with water to remove any remaining impurities.

-

Elute the amino acid with a dilute ammonium hydroxide solution.

-

Concentrate the fractions containing the product to obtain (S)-2',6'-dimethyltyrosine.

-

Asymmetric Hydrogenation of a Dehydroamino Acid Precursor

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for establishing chirality. In the context of (S)-2',6'-dimethyltyrosine synthesis, this approach involves the hydrogenation of a prochiral α,β-dehydroamino acid precursor in the presence of a chiral transition metal catalyst.

Causality Behind Experimental Choices:

-

The Dehydroamino Acid Precursor: The synthesis of the dehydroamino acid is a critical step. A common route involves the condensation of an N-acylglycine derivative with a suitable benzaldehyde.

-

The Chiral Catalyst: Chiral rhodium and ruthenium complexes with chiral phosphine ligands (e.g., DIPAMP, BINAP) are frequently used. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the addition of hydrogen to one face of the double bond with high enantioselectivity.[13]

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of the Dehydroamino Acid Precursor

-

Materials: 4-Hydroxy-2,6-dimethylbenzaldehyde, N-Acetylglycine, Acetic anhydride, Sodium acetate.

-

Procedure:

-

A mixture of 4-hydroxy-2,6-dimethylbenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.5 eq) in acetic anhydride (5-10 volumes) is heated at reflux for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water.

-

The precipitated product, (Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)acrylic acid, is collected by filtration, washed with water, and dried.

-

Step 2: Asymmetric Hydrogenation

-

Materials: (Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)acrylic acid, Chiral rhodium catalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF₄), Methanol, Hydrogen gas.

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve the dehydroamino acid precursor (1.0 eq) in degassed methanol.

-

Add the chiral rhodium catalyst (0.01-0.05 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature for 12-24 hours.

-

Release the pressure and remove the solvent under reduced pressure.

-

The crude N-acetyl-(S)-2',6'-dimethyltyrosine is then subjected to hydrolysis to remove the acetyl group.

-

Step 3: Hydrolysis

-

Materials: N-acetyl-(S)-2',6'-dimethyltyrosine, 6N Hydrochloric acid.

-

Procedure:

-

Reflux the N-acetylated amino acid in 6N HCl for 4-6 hours.

-

Cool the solution and concentrate it under reduced pressure.

-

The resulting (S)-2',6'-dimethyltyrosine hydrochloride can be neutralized to obtain the free amino acid.

-

Microwave-Assisted Negishi Coupling

For a more rapid and efficient synthesis, particularly for Boc-protected (S)-2',6'-dimethyltyrosine, the microwave-assisted Negishi coupling has emerged as a powerful tool.[3][14][15][16][17][18] This palladium-catalyzed cross-coupling reaction joins an organozinc reagent with an organic halide.

Causality Behind Experimental Choices:

-

Microwave Irradiation: Microwave heating can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.[19]

-

The Organozinc Reagent: An organozinc reagent is prepared in situ from a suitable precursor, typically an iodinated amino acid derivative like Boc-L-iodoalanine methyl ester.

-

The Aryl Halide: The coupling partner is an appropriately substituted aryl iodide, such as 3,5-dimethyl-4-iodophenol.

-

The Palladium Catalyst and Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos) is crucial for an efficient catalytic cycle.[14]

Experimental Protocol: Microwave-Assisted Negishi Coupling for Boc-(S)-2',6'-dimethyltyrosine

Step 1: Preparation of the Organozinc Reagent

-

Materials: Boc-L-iodoalanine methyl ester, Zinc dust, Iodine (catalytic), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Activate zinc dust by stirring with a catalytic amount of iodine in DMF until the color of iodine disappears.

-

Add a solution of Boc-L-iodoalanine methyl ester in DMF to the activated zinc.

-

Stir the mixture at room temperature for 1-2 hours to form the organozinc reagent.

-

Step 2: Microwave-Assisted Negishi Coupling

-

Materials: The freshly prepared organozinc reagent, 3,5-Dimethyl-4-iodophenol, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), SPhos, DMF.

-

Procedure:

-

In a microwave reactor vessel, combine the solution of the organozinc reagent with 3,5-dimethyl-4-iodophenol (1.2 eq), Pd₂(dba)₃ (0.05 eq), and SPhos (0.1 eq) in DMF.

-

Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 110 °C) for a specified time (e.g., 30-60 minutes).

-

After cooling, the reaction mixture is typically purified directly by flash column chromatography to yield Boc-(S)-2',6'-dimethyltyrosine methyl ester.

-

Step 3: Saponification

-

Materials: Boc-(S)-2',6'-dimethyltyrosine methyl ester, Lithium hydroxide, Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve the methyl ester in a mixture of THF and water.

-

Add an aqueous solution of lithium hydroxide (2-3 eq) and stir at room temperature for 1-2 hours.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution with 1N HCl to pH 3-4 and extract with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford Boc-(S)-2',6'-dimethyltyrosine.

-

| Synthetic Route | Advantages | Disadvantages | Key Considerations |

| Asymmetric Alkylation via Ni(II) Complex | Well-established, high diastereoselectivity, recyclable chiral auxiliary. | Stoichiometric use of the chiral auxiliary, multi-step process, potential for heavy metal contamination. | Purity of the chiral auxiliary is critical for high enantiomeric excess. |

| Asymmetric Hydrogenation | Atom-economical, high enantioselectivity, catalytic use of the chiral source. | Requires specialized high-pressure hydrogenation equipment, synthesis of the dehydroamino acid precursor can be challenging. | Choice of chiral ligand is crucial for achieving high ee. |

| Microwave-Assisted Negishi Coupling | Rapid reaction times, often high yields, suitable for library synthesis. | Requires a microwave reactor, organozinc reagents can be sensitive, palladium catalysts can be expensive. | Anhydrous and inert conditions are important for the formation and coupling of the organozinc reagent. |

Synthesis of Key Derivatives for Peptide Chemistry

The utility of (S)-2',6'-dimethyltyrosine is fully realized when it is incorporated into peptides. To achieve this, the amino acid must be appropriately protected for use in solid-phase peptide synthesis (SPPS). The most common protecting group for the α-amino group in modern SPPS is the fluorenylmethyloxycarbonyl (Fmoc) group.

Synthesis of Fmoc-(S)-2',6'-dimethyltyrosine

The introduction of the Fmoc group is a straightforward procedure, typically performed on the free amino acid.

Experimental Protocol: Fmoc Protection

-

Materials: (S)-2',6'-dimethyltyrosine, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate, 1,4-Dioxane, Water.

-

Procedure:

-

Dissolve (S)-2',6'-dimethyltyrosine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise to the stirred amino acid solution at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Pour the reaction mixture into ice-cold water and acidify to pH 2 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or flash column chromatography to yield pure Fmoc-(S)-2',6'-dimethyltyrosine.

-

Other Derivatives

The synthetic methodologies described for (S)-2',6'-dimethyltyrosine can be adapted to produce a variety of other 2',6'-disubstituted tyrosine analogs. For example, by using different Grignard reagents in a modified Negishi coupling or alternative benzyl bromides in the Ni(II) complex alkylation, derivatives such as (S)-2',6'-diethyltyrosine or (S)-2',6'-diisopropyltyrosine can be synthesized. These analogs allow for a systematic exploration of the steric requirements at the ortho positions of the tyrosine ring and their impact on biological activity.

Mechanistic Insights and Structure-Activity Relationships

The profound effects of incorporating Dmt into peptides are rooted in its influence on peptide conformation and receptor interaction. The steric bulk of the two methyl groups forces the peptide backbone to adopt a more rigid conformation, which can pre-organize the key pharmacophoric elements for optimal receptor binding.

X-ray crystallography and NMR studies of Dmt-containing peptides have revealed that the dimethyl substitution can induce specific turn structures in the peptide backbone, which may be crucial for high-affinity binding. Furthermore, the hydrophobic nature of the methyl groups can lead to favorable van der Waals interactions within the receptor's binding pocket, contributing to the overall binding energy.

In the context of opioid receptors, the Dmt residue is thought to mimic the conformation of the endogenous ligand, enkephalin, more effectively than tyrosine itself. This "bioactive conformation" hypothesis explains the often-dramatic increase in potency observed upon Dmt substitution.

Conclusion and Future Perspectives

(S)-2',6'-dimethyltyrosine is a testament to the power of unnatural amino acids in modern drug discovery. The synthetic routes outlined in this guide provide a robust toolkit for accessing this valuable building block and its derivatives. The continued exploration of novel synthetic methodologies, particularly those that are more efficient and environmentally benign, will further facilitate the widespread use of Dmt in peptide-based therapeutics. As our understanding of receptor biology deepens, the rational design of peptides incorporating sterically constrained amino acids like (S)-2',6'-dimethyltyrosine will undoubtedly lead to the development of next-generation therapies with enhanced efficacy and safety profiles. The principles and protocols detailed herein offer a solid foundation for researchers to harness the unique properties of this remarkable amino acid in their own drug discovery endeavors.

References

- 1. CN104193638A - Method for preparing (S)-2',6'-dimethyl tyrosine and derivative of (S)-2',6'-dimethyl tyrosine, and derivative - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the potential of Pd-catalyzed C-H activation reaction for the synthesis of non-natural amino acid 2,6-dimethyl tyrosine-like (Dmt-like) analogues [sfera.unife.it]

- 9. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. research.rug.nl [research.rug.nl]

- 12. benchchem.com [benchchem.com]

- 13. Effect of peptide secondary structure on peptide amphiphile supramolecular structure and interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Negishi Coupling [organic-chemistry.org]

- 18. Much improved conditions for the Negishi cross-coupling of iodoalanine derived zinc reagents with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dimethyl-D-tyrosine chemical properties and structure

An In-Depth Technical Guide to 2,6-Dimethyl-D-tyrosine: Structure, Properties, and Application in Peptide Chemistry

Introduction

This compound (Dmt) is a synthetically modified, non-proteinogenic amino acid that has garnered significant attention in the field of medicinal chemistry and drug development. As a D-amino acid analog of L-tyrosine, it possesses unique structural and chemical properties that make it a valuable tool for designing peptides with enhanced stability, receptor affinity, and specific pharmacological profiles. This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a particular focus on its role in the development of opioid receptor ligands.

Chemical Structure and Properties

The defining feature of this compound is the presence of two methyl groups on the aromatic ring of the tyrosine side chain, at the ortho positions relative to the hydroxyl group. This seemingly simple modification has profound implications for the molecule's overall properties.

Structural Conformation

The two methyl groups on the phenolic ring of Dmt sterically hinder the rotation around the Cβ-Cγ bond of the side chain. This restricted rotation significantly influences the conformational flexibility of the amino acid and, by extension, any peptide into which it is incorporated. This conformational constraint is a key factor in its ability to modulate the binding affinity and selectivity of peptides for their target receptors.

Physicochemical Properties

The addition of the two methyl groups also alters the physicochemical properties of the tyrosine side chain. The increased lipophilicity can enhance the ability of Dmt-containing peptides to cross cellular membranes, including the blood-brain barrier, which is a critical consideration in the development of centrally acting drugs.

Table 1: Comparison of Physicochemical Properties

| Property | Tyrosine | 2,6-Dimethyl-tyrosine |

| Molecular Formula | C9H11NO3 | C11H15NO3 |

| Molecular Weight | 181.19 g/mol | 209.24 g/mol |

| Chirality | L- or D- | L- or D- |

| Key Feature | Phenolic hydroxyl group | Two ortho-methyl groups on the phenolic ring |

Synthesis and Incorporation into Peptides

The synthesis of this compound and its subsequent incorporation into peptide chains are critical steps in the development of novel peptide-based therapeutics.

Synthesis of the Monomer

The synthesis of this compound is a multi-step process that is not commercially widespread, often requiring custom synthesis. The starting material is typically a commercially available precursor that undergoes a series of reactions to introduce the dimethyl groups onto the aromatic ring and establish the correct stereochemistry at the alpha-carbon.

Solid-Phase Peptide Synthesis (SPPS)

Once the protected Dmt monomer is obtained, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. The general workflow for SPPS is outlined below.

Figure 1: Generalized workflow for the incorporation of Fmoc-protected this compound into a peptide sequence using solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Dmt into a Peptide

-

Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

-

Washing: The resin is washed thoroughly with DMF to remove excess piperidine and by-products.

-

Amino Acid Activation: The carboxylic acid of the incoming Fmoc-2,6-dimethyl-D-tyrosine is activated using a coupling reagent (e.g., HBTU) in the presence of a base (e.g., DIEA).

-

Coupling: The activated Dmt is added to the resin, allowing it to couple with the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is again washed with DMF to remove unreacted reagents.

-

Repeat: Steps 2-6 are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery: The Case of Opioid Receptor Ligands

The unique properties of this compound have been particularly impactful in the field of opioid receptor research. The conformational constraints imposed by the dimethyl groups have been exploited to design highly potent and selective ligands for the different opioid receptor subtypes (μ, δ, and κ).

Dmt in δ-Opioid Receptor Agonists

One of the most well-known applications of Dmt is in the design of δ-opioid receptor agonists. The incorporation of Dmt at the first position of the enkephalin-derived peptide, H-Tyr-Tic-Phe-Phe-OH (TIPP), where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, resulted in a significant increase in δ-receptor affinity and selectivity. The Dmt-Tic pharmacophore is a cornerstone in the development of potent and selective δ-opioid receptor ligands.

Impact on Receptor Binding and Signaling

The restricted rotation of the Dmt side chain is thought to pre-organize the peptide into a conformation that is optimal for binding to the target receptor. This "bioactive conformation" reduces the entropic penalty of binding, leading to higher affinity. Furthermore, the specific orientation of the phenolic hydroxyl group, which is crucial for interaction with the receptor, is maintained in a favorable position.

Figure 2: Conceptual diagram illustrating how the conformationally restricted side chain of Dmt enhances binding affinity and selectivity for its target receptor.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its unique structural features, particularly the sterically hindered side chain, provide a means to control peptide conformation, leading to enhanced biological activity and selectivity. The successful application of Dmt in the development of opioid receptor ligands serves as a prime example of its potential. As our understanding of peptide-receptor interactions continues to grow, it is likely that this and other modified amino acids will play an increasingly important role in the design of next-generation peptide therapeutics.

An In-Depth Technical Guide to 2,6-Dimethyl-D-tyrosine: Properties, Synthesis, and Applications in Peptide-Based Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the use of non-canonical amino acids (ncAAs) has become a cornerstone strategy for optimizing the therapeutic properties of peptide-based agents. Among these, 2,6-Dimethyl-D-tyrosine, a synthetic derivative of the natural amino acid D-tyrosine, stands out for its unique structural attributes. The introduction of two methyl groups onto the phenolic ring of tyrosine imparts significant steric hindrance, a feature that researchers exploit to modulate peptide conformation, enhance receptor affinity, and improve metabolic stability. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, sourcing, synthesis, and its critical role in the rational design of novel therapeutics, particularly in the field of opioid receptor modulation.

Part 1: Physicochemical Properties and Identification

The defining characteristic of this compound is the presence of methyl groups ortho to the hydroxyl group on the aromatic side chain. This substitution sterically restricts the rotation of the side chain and can influence intramolecular and intermolecular interactions, such as hydrogen bonding and pi-stacking, which are critical for molecular recognition at biological targets.

| Property | Value | Source |

| CAS Number | 136771-16-9 | [1] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| IUPAC Name | (2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | N/A |

| Synonyms | D-Tyr(2,6-DiCH₃)-OH, H-D-Tyr(2,6-DiCH₃)-OH | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Note: It is crucial to distinguish between the different stereoisomers and racemic mixtures. The L-isomer, 2,6-Dimethyl-L-tyrosine (Dmt), has a CAS number of 123715-02-6[2][3]. The racemic mixture, 2,6-Dimethyl-D,L-tyrosine, is identified by CAS number 81806-45-3[4]. This guide focuses specifically on the D-enantiomer.

Part 2: Sourcing and Availability

This compound is a specialized chemical primarily used in research and pharmaceutical development. It is available from several reputable chemical suppliers, often with the amino group protected to facilitate its use in peptide synthesis.

Key Suppliers:

-

Chem-Impex: Offers D-2,6-Dimethyltyrosine and its Fmoc-protected derivative (Fmoc-D-Tyr(2,6-DiCH₃)-OH, CAS 854300-32-6)[1][5].

-

Apollo Scientific: Provides 2,6-Dimethyl-L-tyrosine and likely has access to the D-isomer upon request[3].

-

Amerigo Scientific: Lists 2,6-Dimethyl-L-tyrosine and serves as a distributor for specialized biochemicals[6].

-

BOC Sciences: A trader and supplier of various chemical products, including amino acid derivatives[7].

When sourcing this compound, it is essential to specify the required stereochemistry (D-form) and protecting group (e.g., Fmoc or Boc), as these are critical for its application in solid-phase peptide synthesis (SPPS). The Fmoc-protected version is particularly common for modern peptide synthesis protocols[5].

Part 3: Overview of Synthetic Strategies

The synthesis of sterically hindered amino acids like 2,6-Dimethyl-tyrosine is a non-trivial challenge. The cost and complexity of its synthesis have historically hampered its widespread availability[8][9][10]. However, several efficient methods have been developed, primarily for the L-isomer, which can be adapted for the D-isomer through the use of appropriate chiral auxiliaries or starting materials.

Key Synthetic Approaches:

-

Palladium-Catalyzed C-H Functionalization: This modern approach allows for the direct ortho-dimethylation of tyrosine derivatives. It represents a highly efficient method for preparing this synthetically important building block without racemization at the chiral center[11].

-

Microwave-Assisted Negishi Coupling: A rapid, three-step synthesis has been reported for Boc-protected 2',6'-dimethyl-l-tyrosine, utilizing a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step. This method significantly expedites the production of the amino acid[8][9][10].

-

Asymmetric Synthesis via Chiral Glycine Equivalent: An established method involves the alkylation of a chiral nickel(II)-complex of a glycine Schiff base. This technique allows for the asymmetric synthesis of enantiomerically pure 2',6'-dimethyltyrosine and is attractive for multi-gram scale preparation due to the use of inexpensive reagents and a recyclable chiral auxiliary[12].

Part 4: Core Application in Drug Development - Opioid Receptor Modulation

The primary application of 2,6-dimethyltyrosine, particularly the L-isomer (Dmt), is in the design of synthetic opioid peptides. The N-terminal tyrosine residue is a critical pharmacophore for all opioid peptides, as its phenolic hydroxyl group and protonated amine are essential for binding to opioid receptors. By replacing the native tyrosine with the sterically bulky 2,6-dimethyltyrosine, medicinal chemists can fine-tune the pharmacological profile of a peptide.

Mechanistic Insights:

-

Enhanced Receptor Affinity and Selectivity: The dimethyl groups restrict the conformational freedom of the tyrosine side chain. This "pre-organization" can lock the peptide into a bioactive conformation that is more favorable for binding to a specific opioid receptor subtype (μ, δ, or κ), thereby increasing both affinity and selectivity[8][13].

-

Increased Bioactivity and Potency: Opioid peptides featuring this residue at the N-terminus often display superior potency compared to their natural counterparts[8][10]. For example, Dmt-substituted analogs of endomorphin-2 and morphiceptin show high affinity for μ-opioid receptors and remarkable antinociceptive activity[14].

-

Improved Metabolic Stability: The methyl groups can shield the peptide backbone from enzymatic degradation, leading to a longer biological half-life and prolonged in vivo effects[14].

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2',6'-Dimethyltyrosine | C11H15NO3 | CID 124247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 123715-02-6 Cas No. | 2,6-Dimethyl-L-tyrosine | Apollo [store.apolloscientific.co.uk]

- 4. 2,6-Dimethyl-D,L-tyrosine | CAS#:81806-45-3 | Chemsrc [chemsrc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2, 6-Dimethyl-L-tyrosine - Amerigo Scientific [amerigoscientific.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. experts.arizona.edu [experts.arizona.edu]

- 13. researchgate.net [researchgate.net]

- 14. Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 2,6-Dimethyl-D-tyrosine

An In-Depth Technical Guide to the Biological Activity of 2,6-Dimethyl-Tyrosine Isomers

Abstract

This technical guide provides a comprehensive analysis of the biological activity of 2,6-dimethyl-tyrosine, with a primary focus on the extensively studied L-isomer (2,6-Dimethyl-L-tyrosine, Dmt) and a predictive assessment of the D-isomer based on established principles of stereochemistry in biological systems. 2,6-Dimethyl-L-tyrosine has emerged as a critical non-natural amino acid in the field of medicinal chemistry, particularly in the development of synthetic opioid peptides. Its incorporation in place of the native N-terminal tyrosine residue often leads to significant enhancements in receptor affinity, functional potency, and metabolic stability.[1][2] This guide will dissect the structural basis for these enhancements, detail its pharmacological effects on opioid receptors, provide validated experimental protocols for its characterization, and discuss its synthesis and application in drug development. In contrast, direct research on 2,6-Dimethyl-D-tyrosine is virtually absent from peer-reviewed literature. We will address this data gap by explaining the fundamental principles of stereoselectivity at opioid receptors and related enzymatic pathways, providing a scientifically grounded rationale for its predicted biological profile.

Part 1: The Principle of Stereoselectivity: The Case of the D-Isomer

A foundational principle in pharmacology is that of stereoselectivity: the ability of biological systems, particularly receptors and enzymes, to interact preferentially with one stereoisomer over another. This is analogous to a left-handed glove fitting a left hand far better than a right hand. The amino acid building blocks of endogenous peptides are exclusively in the L-configuration, and their receptors have evolved to recognize and bind these L-isomers with high specificity.

Direct experimental data on this compound is scarce. However, its biological activity, or lack thereof, can be inferred from studies on its parent compound, D-tyrosine. Research has shown that D-tyrosine not only fails to substitute for L-tyrosine in biological processes but can also induce antinutritional or toxic effects by interfering with L-amino acid metabolism.[3] For instance, D-tyrosine does not have the sparing effect on L-phenylalanine that L-tyrosine does and can depress weight gain in animal models.[3]

Furthermore, enzymes involved in amino acid metabolism exhibit high stereospecificity. Tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, specifically acts on L-tyrosine.[4][5] It is therefore highly probable that this compound would be a poor substrate and likely an inactive inhibitor for this enzyme. This principle of stereoselectivity strongly suggests that this compound would exhibit significantly lower affinity and functional activity at opioid receptors compared to its L-isomer counterpart.

Part 2: 2,6-Dimethyl-L-Tyrosine (Dmt): A Keystone in Opioid Peptide Modification

The unnatural amino acid 2′,6′-dimethyl-L-tyrosine (Dmt) has become an invaluable tool for medicinal chemists.[6] When substituted for the N-terminal L-tyrosine in opioid peptides, Dmt frequently enhances affinity for the mu (μ) and delta (δ) opioid receptors, modulates selectivity, and increases enzymatic stability, leading to more potent and longer-lasting analgesic effects.[1][7][8]

Mechanism of Enhanced Biological Activity

The enhanced activity of Dmt-containing peptides stems from the steric hindrance imposed by the two methyl groups on the phenolic ring. This modification serves two primary purposes:

-

Conformational Rigidity: The methyl groups restrict the rotational freedom of the tyrosine side chain. This pre-organizes the pharmacophore into a conformation that is more favorable for binding to the opioid receptor, reducing the entropic penalty of binding and thus increasing affinity.

-

Enzymatic Shielding: The methyl groups act as a shield, protecting the peptide from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus. This increased stability extends the half-life of the peptide in vivo, contributing to a prolonged duration of action.[8][9]

The diagram below illustrates the structural modification from the native L-Tyrosine to 2,6-Dimethyl-L-tyrosine within a peptide sequence.

Caption: Structural comparison of a native vs. Dmt-modified opioid peptide.

Pharmacological Profile: Receptor Binding and Functional Activity

The substitution of Tyr with Dmt can dramatically alter the pharmacological profile of a peptide. The effect is context-dependent, varying with the peptide backbone and the receptor subtype. For instance, in some selective δ agonists, replacing Dmt with Tyr can convert the molecule into a potent δ antagonist.[6][10]

Table 1: Comparative Pharmacological Data of Dmt-Modified vs. Native Peptides

| Compound ID | Structure | Receptor Affinity Ki (nM) (δ) | Receptor Affinity Ki (nM) (μ) | Functional Activity (MVD, δ) | Functional Activity (GPI, μ) | Reference |

| 1 | H-Dmt-Tic-Asp-Bid | 0.44 | 53.9 | IC50 = 0.12 nM (agonist) | IC50 = 1724 nM (agonist) | [6] |

| 3 | H-Tyr-Tic-Asp-Bid | 0.177 | 683.9 | pA2 = 8.85 (antagonist) | - | [6] |

| 4 | H-Dmt-Tic-Gly-Bid | 0.035 | 0.50 | IC50 = 0.13 nM (agonist) | IC50 = 26.92 nM (agonist) | [6] |

| 6 | H-Tyr-Tic-Gly-Bid | 0.913 | 66.9 | IC50 = 50.1 nM (agonist) | >10000 nM | [6] |

| 7 | [Dmt1]Deltorphin B | 0.088 | 8.8 | IC50 = 0.32 nM (agonist) | IC50 = 2.9 nM (agonist) | [6] |

| 9 | Deltorphin B (Tyr1) | 0.138 | 258.4 | IC50 = 0.53 nM (agonist) | IC50 = 25.3 nM (agonist) | [6] |

Note: MVD (mouse vas deferens) assay is specific for δ-opioid receptor bioactivity. GPI (guinea pig ileum) assay is specific for μ-opioid receptor bioactivity. A low IC50 indicates high agonist potency, while a high pA2 indicates high antagonist potency.

Applications in Drug Development

The unique properties of Dmt have made it a cornerstone in the design of novel therapeutics, primarily analgesics with improved profiles. By enhancing potency and duration of action, Dmt allows for lower effective doses.[1] Furthermore, Dmt is a key component of the Dmt-Tic pharmacophore, which is widely used to create potent delta opioid receptor antagonists.[1] The development of dual MOP/NOP (mu-opioid/nociceptin) receptor ligands, a promising strategy for safer analgesics, has also utilized Dmt substitutions to achieve the desired dual activity.[9]

Part 3: Synthesis and Experimental Characterization

Synthesis of Boc-2′,6′-dimethyl-L-tyrosine

The availability of Dmt is crucial for its use in peptide synthesis. While initially hampered by difficult and costly synthesis, more efficient methods have been developed.[11] A common modern approach involves a microwave-assisted Negishi coupling, which provides a rapid and high-yield route to the Boc-protected form of Dmt, ready for solid-phase peptide synthesis.[1][2]

Caption: Simplified workflow for the synthesis of Boc-Dmt.

Experimental Protocols

This protocol determines the affinity (Ki) of a test compound for a specific opioid receptor subtype. It is a self-validating system when run with appropriate positive and negative controls.

Causality: The principle is competitive displacement. A radiolabeled ligand with known high affinity for the receptor is incubated with a receptor source (e.g., cell membranes). The test compound is added at varying concentrations, and its ability to displace the radioligand is measured. High displacement at low concentrations indicates high affinity.

Methodology:

-

Preparation: Prepare cell membrane homogenates from cells expressing the desired opioid receptor (μ, δ, or κ).

-

Reaction Mixture: In a 96-well plate, combine:

-

Membrane homogenate (50-100 μg protein).

-

Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ).

-

Varying concentrations of the Dmt-peptide (test ligand).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Controls:

-

Total Binding: Reaction mixture without any competing ligand.

-

Non-specific Binding (NSB): Reaction mixture with a high concentration of a non-radiolabeled, potent opioid (e.g., naloxone) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove residual unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test ligand.

-

Use non-linear regression (e.g., a one-site fit) to determine the IC50 value (the concentration of test ligand that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

This protocol determines the functional potency (agonist or antagonist) of a compound at the μ-opioid receptor.

Causality: The guinea pig ileum (GPI) is rich in μ-opioid receptors. When stimulated by an agonist, these receptors inhibit acetylcholine release, causing a reduction in electrically induced muscle contractions. An antagonist will block this effect.

Methodology:

-

Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Stimulation: Apply electrical field stimulation to induce regular, twitch-like contractions. Record the amplitude of these contractions using an isometric force transducer.

-

Agonist Testing:

-

Once contractions are stable, add the Dmt-peptide to the organ bath in a cumulative, concentration-dependent manner.

-

Record the percentage inhibition of the twitch response at each concentration.

-

Plot the percentage inhibition against the log concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

-

-

Antagonist Testing:

-

Incubate the tissue with a fixed concentration of the test compound for a set period.

-

Generate a dose-response curve for a known μ-agonist (e.g., DAMGO) in the presence of the test compound.

-

A parallel rightward shift in the agonist's dose-response curve indicates competitive antagonism.

-

Calculate the pA₂ value, which represents the negative log of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

-

Conclusion

The study of 2,6-dimethyl-tyrosine provides a stark example of the importance of stereochemistry in drug design. The L-isomer, Dmt, is a powerful and widely utilized tool for enhancing the pharmacological properties of opioid peptides, offering increased receptor affinity, potency, and metabolic stability.[7][12] Its mechanism, rooted in conformational constraint and enzymatic shielding, is well-understood, and its application has led to the development of novel analgesic candidates.[1][8]

Conversely, its enantiomer, this compound, remains an unexplored entity. Based on the fundamental principles of stereoselectivity at opioid receptors and related enzymes, it is predicted to be largely inactive at these targets.[3][4] While this guide has focused on the known biological activity within the opioid field, researchers should not entirely discount the possibility of this compound possessing other, unrelated biological activities. However, for scientists and drug developers in the neuropeptide space, the evidence overwhelmingly supports the continued and focused application of the L-isomer, Dmt, as a validated strategy for therapeutic innovation.

References

- 1. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The nutritive value and safety of D-phenylalanine and D-tyrosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the potential of Pd-catalyzed C-H activation reaction for the synthesis of non-natural amino acid 2,6-dimethyl tyrosine-like (Dmt-like) analogues [sfera.unife.it]

- 10. Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Topic: The Role of 2,6-Dimethyl-D-tyrosine in Peptide Synthesis and Drug Design

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the rational design of therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, 2,6-Dimethyl-D-tyrosine (D-Dmt), a sterically hindered D-amino acid, has emerged as a powerful tool for exerting precise conformational control over the peptide backbone. This guide provides a comprehensive technical overview of the strategic use of D-Dmt in peptide synthesis. We will explore its unique physicochemical properties, detail the optimized protocols required for its efficient incorporation via Solid-Phase Peptide Synthesis (SPPS), and analyze its profound impact on peptide structure and function. Through a detailed case study in the field of opioid receptor modulation, this document will illustrate how the strategic placement of a single D-Dmt residue can dramatically alter a peptide's pharmacological profile, transforming receptor agonists into potent antagonists and significantly improving in vivo efficacy.

Introduction: Strategic Deployment of Unnatural Amino Acids in Peptide Drug Design

The 20 proteinogenic amino acids offer a substantial, yet limited, palette for peptide drug discovery. The inherent flexibility and susceptibility to proteolysis of native peptides often curtail their therapeutic potential. The introduction of unnatural amino acids, such as D-isomers, N-methylated residues, and side-chain-modified variants, provides a robust strategy to overcome these limitations.[1]

Beyond the Canonical 20: Engineering Superior Peptidomimetics

Unnatural amino acids serve several key functions in peptide design:

-

Enhancing Proteolytic Resistance: The presence of non-native structures, particularly D-amino acids, can render peptide bonds unrecognizable to endogenous proteases, thereby extending plasma half-life.[2]

-

Modulating Pharmacokinetics: Altering hydrophobicity and charge can improve absorption, distribution, metabolism, and excretion (ADME) properties.

-

Imposing Conformational Constraints: Restricting the rotational freedom of the peptide backbone reduces the entropic penalty upon receptor binding, which can lead to a significant increase in affinity and selectivity.[3]

Introducing this compound (D-Dmt): A Tool for Conformational Control

This compound is a derivative of tyrosine distinguished by two key modifications: the D-configuration of its alpha-carbon and the presence of two methyl groups at the ortho positions (2' and 6') of the phenolic ring.[4][5] These features are not merely incremental changes; they bestow upon D-Dmt a powerful capacity to dictate peptide structure. The steric bulk of the dimethylated aromatic ring severely restricts the rotational freedom (chi angles) of the side chain, which in turn forces the local peptide backbone into a constrained conformation, often inducing a β-turn.[6] This ability to engineer specific secondary structures is a primary reason for its widespread use in the synthesis of potent and selective bioactive peptides.[7]

Physicochemical Properties and Structural Significance of D-Dmt

The utility of D-Dmt is a direct consequence of its unique stereochemistry and steric profile.

-

Steric Hindrance and Rotational Restriction: The two ortho-methyl groups on the tyrosyl ring act as bulky "gatekeepers," sterically clashing with adjacent residues and the peptide backbone. This restricts the torsion angles (φ, ψ) available to the D-Dmt residue, locking the local chain into a preferred conformation. This is a classic strategy for reducing the flexibility of a peptide ligand to better match its bioactive conformation.[8]

-

Increased Hydrophobicity: The addition of two methyl groups increases the lipophilicity of the amino acid side chain. This can enhance interactions with hydrophobic pockets within a receptor binding site and may also improve membrane permeability.

-

D-Stereochemistry: The D-configuration at the α-carbon fundamentally alters the peptide backbone's geometry and makes the adjacent peptide bonds highly resistant to cleavage by most mammalian proteases, which are stereospecific for L-amino acids.

The conceptual impact of D-Dmt on peptide conformation is illustrated below.

Caption: D-Dmt's bulky side chain restricts rotation, inducing a turn.

Incorporating this compound in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of D-Dmt requires overcoming the significant challenge posed by its steric hindrance. Standard coupling protocols are often inefficient and can lead to deletion sequences.[9] Therefore, optimized conditions are mandatory.

The Challenge of Coupling Sterically Hindered Residues

In standard Fmoc-SPPS, a carbodiimide activator like N,N'-diisopropylcarbodiimide (DIC) is often used.[10] However, the bulky nature of the D-Dmt side chain, combined with the Fmoc protecting group, sterically shields the carboxyl group. This shielding effect hinders the approach of the deprotected N-terminal amine of the growing peptide chain on the solid support, resulting in slow and incomplete amide bond formation.[9]

To overcome this, more potent activating reagents and optimized reaction conditions are essential.

Detailed Experimental Protocol: Optimized Coupling of Fmoc-D-Dmt-OH

This protocol describes a validated method for coupling Fmoc-D-2,6-dimethyltyrosine-OH onto a resin-bound peptide chain using a potent aminium/uronium-based coupling reagent.

Prerequisites:

-

Solid-phase peptide synthesizer or manual reaction vessel.

-

Resin-bound peptide with a free N-terminal amine (verified by a negative Kaiser test after the previous coupling and a positive test after Fmoc deprotection).

-

High-purity solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Reagents: Fmoc-D-Dmt-OH, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Piperidine.

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a qualitative Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive result is indicated by a deep blue color).

-

-

Activation of Fmoc-D-Dmt-OH:

-

In a separate vessel, dissolve Fmoc-D-Dmt-OH (3.0 eq. relative to resin substitution) and HATU (2.9 eq.) in a minimal volume of DMF.

-

Add DIPEA (6.0 eq.) to the solution.

-

Allow the activation mixture to pre-activate for 2-5 minutes. The solution will typically change color. Causality Note: Pre-activation forms the highly reactive O-acylisourea intermediate, ensuring it is readily available for coupling once added to the resin, which is critical for hindered residues.

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Immediately add the pre-activated Fmoc-D-Dmt-OH solution to the resin.

-

Agitate the reaction vessel via nitrogen bubbling or mechanical shaking for a minimum of 2 hours at room temperature. Note: This is significantly longer than the typical 30-45 minutes for non-hindered amino acids.

-

-

Monitoring and Post-Coupling Wash:

-

After the initial 2-hour coupling, take a small resin sample and perform a Kaiser test.

-

If the test is negative (colorless beads): The coupling is complete. Proceed to wash the resin with DMF (5 times) to remove excess reagents.

-

If the test is positive (blue beads): The coupling is incomplete. Drain the reaction solution and repeat the coupling step ("double coupling") with a freshly prepared activation mixture for another 2 hours.

-

-

Capping (Optional but Recommended):

-

After a successful coupling, it is good practice to cap any unreacted free amines to prevent the formation of deletion peptide byproducts.

-

Treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 20 minutes.

-

-

Progression:

-

After a final series of DMF washes, the resin is ready for the next deprotection and coupling cycle.

-

SPPS Workflow for Hindered Amino Acid Coupling

The following diagram outlines the critical decision points within the SPPS cycle when incorporating a sterically hindered residue like D-Dmt.

Caption: Optimized SPPS workflow for coupling sterically hindered D-Dmt.

The Impact of D-Dmt on Peptide Function and Therapeutic Potential

The true value of D-Dmt is realized in the profound and often dramatic changes it imparts on a peptide's biological activity.

Modulating Receptor Interactions: The Agonist-to-Antagonist Switch

One of the most remarkable effects of D-Dmt incorporation is its ability to switch the signaling outcome at a G-protein coupled receptor (GPCR). In many peptide families, particularly opioids, the N-terminal tyrosine residue is critical for receptor activation (agonism). Replacing this L-Tyr with D-Dmt can result in a ligand that binds with equal or even greater affinity but fails to trigger the conformational change required for signal transduction, thereby acting as a competitive antagonist.[11]

A prime example is seen in δ-opioid receptor ligands. The peptide H-Dmt-Tic-Asp-Bid is a potent δ-opioid agonist. However, simply replacing the N-terminal Dmt with L-Tyr converts the molecule into a potent and selective δ-opioid antagonist.[12][13] This highlights that the specific orientation and constrained conformation presented by the Dmt residue is essential for agonism in this scaffold, while the native tyrosine conformation leads to antagonism.

Enhancing Metabolic Stability

Peptides containing D-Dmt exhibit significantly enhanced stability in biological fluids.[14] This is due to two factors:

-

D-Configuration: As previously mentioned, the D-amino acid is resistant to standard proteases.

-

Conformational Shielding: The constrained conformation induced by D-Dmt can sterically shield other nearby L-amino acid peptide bonds from enzymatic attack, protecting a larger portion of the peptide from degradation.

Case Study: The Transformative Role of Dmt in Opioid Peptide Research

The development of ligands for the opioid receptors (μ, δ, and κ) provides the most compelling evidence for the power of Dmt. The introduction of the "Dmt-Tic" pharmacophore, where Dmt is in position 1 followed by 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in position 2, revolutionized the field, leading to some of the most potent and selective δ-opioid ligands known.[15]

| Peptide Analog | Receptor Target | Binding Affinity (IC₅₀, nM) | Functional Activity |

| H-Dmt-Tic-Asp-Bid [12][13] | δ-Opioid Receptor | 0.12 | Potent Agonist |

| H-Tyr-Tic-Asp-Bid [13] | δ-Opioid Receptor | N/A (pA₂ = 8.85) | Potent Antagonist |

| [Dmt¹]Deltorphin B [13] | δ-Opioid Receptor | 0.32 | Potent Agonist |

| Deltorphin B (Native) [13] | δ-Opioid Receptor | 0.53 | Potent Agonist |

| [Dmt¹]Endomorphin-2 [14] | μ-Opioid Receptor | High Affinity | Potent Agonist |

Table 1: Comparison of Dmt-containing opioid peptides and their native tyrosine counterparts. The data illustrates Dmt's ability to dramatically switch function (agonist vs. antagonist) and enhance potency.

The data clearly shows that in the H-X-Tic-Asp*-Bid scaffold, Dmt is required for agonism, while L-Tyr results in antagonism. In contrast, for Deltorphin B, the substitution of L-Tyr with Dmt maintains the agonist activity while slightly improving potency. This context-dependent effect underscores the importance of empirical testing in peptide drug design. The Dmt substitution has been shown to consistently increase the bioactivity and affinity of numerous opioid peptides.[16]

Conclusion and Future Perspectives

This compound is far more than a simple unnatural amino acid; it is a precision tool for peptide engineering. Its ability to impose rigid conformational constraints allows medicinal chemists to lock peptides into their bioactive forms, leading to dramatic improvements in receptor affinity, selectivity, and metabolic stability. The challenges its steric bulk presents during solid-phase synthesis are readily overcome with optimized protocols using modern, high-potency coupling reagents.

The remarkable agonist-to-antagonist switching observed in opioid systems demonstrates the subtle yet powerful influence of D-Dmt-induced conformational control on molecular recognition and signal transduction. As peptide therapeutics continue to tackle increasingly complex biological targets, the rational incorporation of conformationally-locking residues like this compound will remain an indispensable strategy in the development of next-generation drugs.

References

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. beta,2,6-Trimethyltyrosine | 143739-15-5 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to 2,6-Dimethyl-D-tyrosine: From Synthesis to Application in Bioactive Peptides

This in-depth technical guide provides a comprehensive overview of 2,6-Dimethyl-D-tyrosine (D-Dmt), a synthetically derived amino acid that has garnered interest in the field of medicinal chemistry and drug development. This document explores the historical context of its parent L-enantiomer, details stereoselective synthetic strategies, and examines its application and impact on the biological activity of peptides, with a particular focus on opioid receptor ligands.

Introduction: The Genesis of Sterically Hindered Tyrosine Analogs

The journey into the significance of this compound begins with its more extensively studied L-enantiomer, 2,6-Dimethyl-L-tyrosine (L-Dmt). The introduction of L-Dmt into peptide sequences, particularly in the field of opioid research, marked a pivotal moment in the design of potent and selective receptor ligands.

The Pioneering Role of 2,6-Dimethyl-L-tyrosine (L-Dmt)

The seminal work of Hansen Jr. and his colleagues in 1985 first demonstrated the profound impact of replacing the N-terminal tyrosine residue in opioid peptides with L-Dmt.[1] This modification led to a dramatic increase in potency, receptor affinity, and in some cases, receptor selectivity.[2][3] The two methyl groups ortho to the phenolic hydroxyl group introduce steric hindrance, which is believed to restrict the conformational freedom of the peptide. This conformational constraint is thought to favor a bioactive conformation at the opioid receptors, leading to enhanced biological activity.[2] The Dmt-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore, in particular, has become a cornerstone in the design of a multitude of potent delta-opioid receptor antagonists.[2][4][5]

The Rationale for Exploring the D-Enantiomer

The exploration of D-amino acids in peptide chemistry is a well-established strategy to modulate pharmacological properties. The substitution of an L-amino acid with its D-counterpart can confer several advantages, including:

-

Increased Metabolic Stability: D-amino acids are not recognized by proteases, which typically cleave peptide bonds involving L-amino acids. This resistance to enzymatic degradation can significantly prolong the in vivo half-life of a peptide therapeutic.

-

Altered Receptor Interactions: The change in stereochemistry at the alpha-carbon can lead to different binding orientations and interactions with the target receptor, potentially altering the pharmacological profile from agonist to antagonist, or vice versa, and influencing receptor selectivity.[6]

-

Modified Peptide Conformation: The incorporation of a D-amino acid can induce specific turns or secondary structures in the peptide backbone, which can be crucial for biological activity.

Given the remarkable effects of L-Dmt, the synthesis and evaluation of its D-enantiomer, this compound, was a logical and compelling next step for researchers aiming to further refine the properties of bioactive peptides.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound presents a significant chemical challenge. Several strategies can be employed, drawing from established methods for the synthesis of non-natural and D-amino acids.

Asymmetric Synthesis from Chiral Precursors

One of the most elegant approaches to obtaining enantiomerically pure compounds is through asymmetric synthesis. A notable method for the synthesis of the L-enantiomer, which can be adapted for the D-enantiomer, involves the alkylation of a chiral Schiff base of glycine.[7]

Conceptual Workflow for Asymmetric Synthesis of D-Dmt:

Caption: Asymmetric synthesis of D-Dmt via chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis (Conceptual)

-

Schiff Base Formation: React glycine with the (R)-enantiomer of a suitable chiral auxiliary (e.g., (R)-o-[N-(N-benzylprolyl)amino]benzophenone) to form the chiral Schiff base. The use of the (R)-auxiliary is predicted to direct the stereochemistry towards the D-amino acid.

-

Complexation: Form a Ni(II) complex of the chiral Schiff base.

-

Electrophile Synthesis: Prepare 4-(benzyloxy)-2,6-dimethylbenzyl bromide from 2,6-dimethylphenol through a multi-step synthesis involving protection of the hydroxyl group and subsequent bromination.

-

Stereoselective Alkylation: React the Ni(II) complex with the benzyl bromide electrophile. The chiral auxiliary shields one face of the glycine enolate equivalent, leading to the preferential formation of one diastereomer.

-

Hydrolysis and Deprotection: Subject the resulting diastereomeric product to acidic hydrolysis to cleave the Schiff base, remove the chiral auxiliary (which can often be recovered and recycled), and deprotect the benzyloxy group to yield the free amino acid.

-

Purification: Purify the final product, this compound, using techniques such as ion-exchange chromatography or crystallization.

Enzymatic and Chemo-enzymatic Methods

Modern biocatalysis offers powerful tools for the stereoselective synthesis of D-amino acids. These methods are often highly efficient and environmentally friendly.

-

Enzymatic Resolution of Racemic Mixtures: A racemic mixture of DL-2,6-dimethyltyrosine can be synthesized via classical methods (e.g., Strecker or Bucherer-Bergs synthesis). Subsequently, an enzyme such as D-amino acid oxidase or a specific D-acylase can be used to selectively act on the D-enantiomer, allowing for its separation from the L-enantiomer.[8][9][10][11]

-

Stereoinversion Cascades: A more advanced approach involves the use of a multi-enzyme cascade. For instance, an L-amino acid deaminase can convert L-Dmt into its corresponding α-keto acid, which is then stereoselectively aminated by a D-amino acid dehydrogenase to yield D-Dmt.[1][12]

Workflow for Biocatalytic Stereoinversion:

Caption: Enzymatic stereoinversion of L-Dmt to D-Dmt.

Applications and Biological Activity of Peptides Containing this compound

While the literature on D-Dmt is not as extensive as that for its L-counterpart, available studies indicate that its incorporation into peptides leads to significant and often unpredictable changes in biological activity.

Case Study: [D-Dmt¹]Enkephalin and [D-Dmt¹]YRFB

A comparative study on the effects of substituting the N-terminal tyrosine with L-Dmt and D-Dmt in Leu-enkephalin (Enk) and Tyr-D-Arg-Phe-βAla-NH₂ (YRFB) provides valuable insights.

| Peptide | Receptor Affinity (IC₅₀, nM) | In Vitro Bioactivity (GPI, IC₅₀, nM) | In Vitro Bioactivity (MVD, IC₅₀, nM) |

| Enkephalin (Enk) | μ: 25.6, δ: 4.1 | 243 | 11.2 |

| [L-Dmt¹]Enk | μ: 0.072, δ: 0.089 | 1.3 | 0.085 |

| [D-Dmt¹]Enk | μ: 13.9, δ: 11.8 | 158 | 10.3 |

| YRFB | μ: 0.31, δ: 14.3 | 0.67 | 2.65 |

| [L-Dmt¹]YRFB | μ: 0.0045, δ: 0.042 | 0.0145 | 0.015 |

| [D-Dmt¹]YRFB | μ: 1.13, δ: 10.9 | 0.98 | 2.15 |

Data adapted from a comparative study on Dmt-containing peptides.

The data clearly demonstrates that while the L-Dmt substitution leads to a massive increase in both receptor affinity and bioactivity for both peptides, the D-Dmt substitution results in activities that are either diminished or only slightly better than the parent peptides. This suggests that for these particular peptide scaffolds and receptors, the stereochemistry of the Dmt residue is critical, and the L-configuration is strongly preferred for potent interactions.

Implications for Drug Design

The findings from studies on D-Dmt-containing peptides underscore a critical principle in medicinal chemistry: stereochemistry is paramount. The seemingly subtle change from an L- to a D-amino acid can completely alter the pharmacological profile of a peptide. While in the case of the studied opioid peptides, D-Dmt did not confer an advantage in terms of potency, this does not preclude its potential utility in other contexts.

The introduction of D-Dmt could be beneficial in scenarios where:

-

A reduction in potency is desirable to mitigate side effects.

-

The primary goal is to enhance metabolic stability, and a moderate level of activity is acceptable.

-

A switch in pharmacology (e.g., from agonist to antagonist) is sought.

Future Directions and Conclusion

The discovery and exploration of 2,6-Dimethyl-tyrosine isomers have significantly advanced our understanding of peptide-receptor interactions and have provided powerful tools for the design of novel therapeutics. While L-Dmt has established itself as a key building block in opioid research, the story of D-Dmt is still unfolding.

Future research should focus on:

-

Developing and optimizing efficient and scalable stereoselective syntheses of D-Dmt.

-

Systematically incorporating D-Dmt into a wider range of peptide scaffolds targeting different receptors to fully explore its pharmacological potential.

-

Conducting detailed structural studies (e.g., NMR and X-ray crystallography) of D-Dmt-containing peptides to understand the conformational changes induced by this residue.

References

- 1. Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prototypic Opioid Peptidomimetics Based on the Dmt-Aba-Gly Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. mdpi.com [mdpi.com]

- 9. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Highly selective synthesis of d -amino acids from readily available l -amino acids by a one-pot biocatalytic stereoinversion cascade - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06301C [pubs.rsc.org]

Solubility Profiling of 2,6-Dimethyl-D-tyrosine: A Methodological Whitepaper

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

2,6-Dimethyl-D-tyrosine represents a unique molecular scaffold, offering steric constraints and modified electronic properties valuable in peptide synthesis and drug discovery. As a novel, non-canonical amino acid, its fundamental physicochemical properties, particularly solubility, are not yet characterized in public literature. This guide provides a comprehensive, first-principles approach to systematically determine the solubility of this compound. We outline predictive analyses based on its molecular structure, present a detailed experimental protocol using the gold-standard shake-flask method coupled with HPLC-UV analysis, and discuss critical influencing factors such as pH and solvent selection. This document serves as a robust methodological framework for researchers and drug development professionals to generate reliable and reproducible solubility data for novel compounds.

Introduction and Predictive Analysis

The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, enabling the fine-tuning of conformation, stability, and receptor affinity. This compound is a compelling but poorly characterized example. Its defining features are the two methyl groups flanking the phenolic hydroxyl group and the D-chiral configuration of its alpha-carbon.

Before embarking on experimental determination, a predictive analysis of its structure provides critical insights into its expected solubility behavior:

-

Zwitterionic Backbone: Like all amino acids, it possesses a carboxylic acid group and an amino group, making it a zwitterion at neutral pH. This suggests a baseline solubility in polar, protic solvents like water, which can be dramatically influenced by pH.

-

Increased Lipophilicity: The addition of two methyl groups to the aromatic ring significantly increases the molecule's lipophilicity compared to standard D-tyrosine. This modification increases the non-polar surface area, suggesting that solubility in non-polar organic solvents may be enhanced while aqueous solubility might be reduced.

-